Technical Guide: 2-(Benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Technical Guide: 2-(Benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of 2-(Benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key building block in modern organic synthesis and medicinal chemistry. This document covers its chemical identity, physicochemical properties, synthesis, experimental protocols for its application, and its significant role in drug discovery and development.
Chemical Identity and Properties
The physicochemical properties of boronic acid pinacol esters are crucial for their handling, storage, and reactivity. Below is a table summarizing key properties, with data for the related compound 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzofuran provided for reference.
| Property | Value (for 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzofuran) |
| Molecular Formula | C₁₈H₁₉BO₃ |
| Molecular Weight | 294.2 g/mol |
| Appearance | Typically a white to off-white solid |
| Solubility | Soluble in many organic solvents (e.g., dioxane, THF, DMF) |
| Stability | Generally stable under anhydrous conditions; sensitive to strong acids and bases |
Data for a related compound, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzofuran, as specific data for the target compound is not available.[3]
Synthesis and Reactivity
2-(Benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily synthesized through a palladium-catalyzed cross-coupling reaction, such as the Miyaura borylation, of a halogenated benzofuran (e.g., 5-bromobenzofuran) with a diboron reagent like bis(pinacolato)diboron.
The principal application of this compound is as a coupling partner in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction forms a carbon-carbon bond between the benzofuran core and various aryl, heteroaryl, or vinyl halides or triflates. This versatility makes it an invaluable tool for constructing complex molecular architectures.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction using a benzofuran boronic acid pinacol ester. This protocol is a composite based on several published procedures.[4][5][6][7]
Materials:
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2-(Benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.1 equivalents)
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Aryl or heteroaryl halide (e.g., bromide or iodide) (1.0 equivalent)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
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Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equivalents)
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Solvent (e.g., 1,4-dioxane/water mixture)
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Inert atmosphere (Argon or Nitrogen)
Procedure:
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To a Schlenk flask, add the aryl halide, 2-(benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and the palladium catalyst.
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Evacuate and backfill the flask with an inert gas (repeat three times).
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Add the solvent and the base (dissolved in water if using a mixed solvent system).
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Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 2-16 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Applications in Drug Development
The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities.[8][9][10] 2-(Benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane serves as a crucial starting material for the synthesis of these bioactive molecules.
Key Therapeutic Areas:
-
Anticancer Agents: Benzofuran derivatives have shown potent antiproliferative activity against various cancer cell lines.[9][10] For instance, benzofuran-4,5-diones have been identified as selective inhibitors of human peptide deformylase, a potential target for cancer therapy.[11]
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Neurodegenerative Diseases: Benzofuran-based compounds are being investigated for the treatment of neurodegenerative disorders. One derivative was identified as a novel ROCK inhibitor that protects against oxidative stress in a cellular model of Parkinson's disease.[12] Another benzofuran analogue has been developed as a β-amyloid aggregation inhibitor for the potential treatment of Alzheimer's disease.[13]
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Enzyme Inhibition: Phenylbenzofuran-2-carboxylate derivatives, synthesized via Suzuki coupling, have demonstrated α-glucosidase inhibitory potential, which is relevant for the management of diabetes.[4]
The ability to easily introduce the benzofuran moiety into a wide array of molecules through Suzuki-Miyaura coupling makes 2-(Benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane a highly valuable reagent in the drug discovery pipeline.
Visualizations
The following diagrams illustrate the key chemical transformation and the role of the title compound in synthetic chemistry.
Caption: Suzuki-Miyaura cross-coupling reaction workflow.
Caption: Role as a building block in drug discovery.
References
- 1. 2-(1-Benzofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C14H17BO3 | CID 43811031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzofuran, 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- [sobekbio.com]
- 3. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzofuran | C18H19BO3 | CID 60146103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pjps.pk [pjps.pk]
- 5. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jcsp.org.pk [jcsp.org.pk]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of benzofuran-4,5-diones as novel and selective non-hydroxamic acid, non-peptidomimetic based inhibitors of human peptide deformylase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of a benzofuran derivative (MBPTA) as a novel ROCK inhibitor that protects against MPP⁺-induced oxidative stress and cell death in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of an Orally Bioavailable Benzofuran Analogue That Serves as a β-Amyloid Aggregation Inhibitor for the Potential Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
